2-Tert-butyl-5-methoxy-pyridin-4-ylamine
Description
2-Tert-butyl-5-methoxy-pyridin-4-ylamine is a pyridine derivative characterized by a tert-butyl group at position 2, a methoxy group at position 5, and an amine substituent at position 4 (Figure 1). This compound’s structural features—a bulky tert-butyl group and electron-donating methoxy group—impart unique steric and electronic properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxypyridin-4-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)9-5-7(11)8(13-4)6-12-9/h5-6H,1-4H3,(H2,11,12) |
InChI Key |
RYDADSWUZMFCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Positioning and Functional Group Variations
The following table highlights structural analogs and their key differences:
Key Observations:
- Substituent Effects : The tert-butyl group in the target compound distinguishes it from analogs with smaller substituents (e.g., methyl or iodo), which may reduce steric hindrance and alter metabolic stability .
- Functional Group Diversity : Carbamate-protected amines (e.g., tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate) are typically used in prodrugs or synthetic intermediates, unlike the free amine in the target compound .
Comparison with Benzene-Ring Analogs
The benzene analog 5-(tert-Butyl)-2-methoxyaniline () shares the tert-butyl and methoxy substituents but on an aromatic benzene ring instead of pyridine. Key differences include:
- Basicity : Pyridine’s nitrogen atom makes it less basic than aniline derivatives.
- Electron Density : The electron-deficient pyridine ring may engage in distinct charge-transfer interactions compared to benzene .
- Applications : Benzene derivatives like 5-(tert-Butyl)-2-methoxyaniline are often used in agrochemicals, whereas pyridine analogs may have applications in pharmaceuticals due to their heterocyclic reactivity .
Implications of Structural Differences
- Solubility: The tert-butyl group in the target compound likely reduces aqueous solubility compared to analogs with polar groups (e.g., carboxylic acid in 3-Amino-5-methoxyisonicotinic acid) .
- Reactivity : The free amine at position 4 may enhance nucleophilicity, making the compound a candidate for further derivatization, whereas carbamate-protected amines require deprotection for reactivity .
- Biological Interactions : Steric hindrance from the tert-butyl group could limit binding to flat active sites, contrasting with smaller substituents in analogs like 4-Iodo-5-methoxypyridin-3-amine .
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